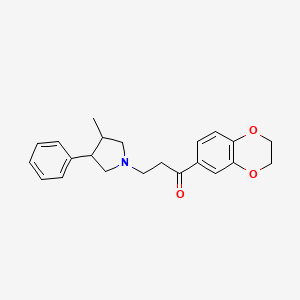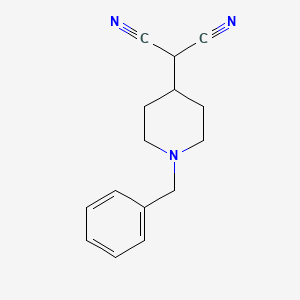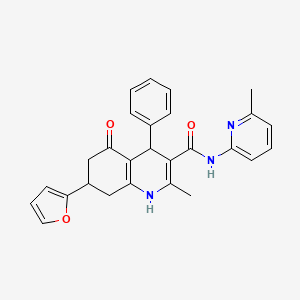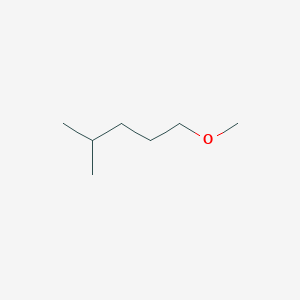
1-Methoxy-4-methylpentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-4-methylpentane, also known as methyl pentyl ether, is an organic compound with the molecular formula C6H14O. It is a branched ether, characterized by a methoxy group (-OCH3) attached to a pentane chain. This compound is part of the ether family, which are known for their relatively low reactivity and use as solvents in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methoxy-4-methylpentane can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide. For instance, the reaction between sodium methoxide (CH3ONa) and 4-chloropentane (C5H11Cl) under reflux conditions can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic etherification of methanol with 4-methylpentanol. This process is carried out under controlled temperature and pressure conditions to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methoxy-4-methylpentane primarily undergoes substitution reactions due to the presence of the ether functional group. It can also participate in oxidation reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr), which can cleave the ether bond to form methanol and the corresponding alkyl halide.
Oxidation Reactions: Under strong oxidizing conditions, such as with potassium permanganate (KMnO4), this compound can be oxidized to form carboxylic acids.
Major Products:
Substitution: Methanol and 4-methylpentyl halides.
Oxidation: Carboxylic acids and other oxidized derivatives.
Aplicaciones Científicas De Investigación
1-Methoxy-4-methylpentane has several applications in scientific research:
Chemistry: It is used as a solvent in organic synthesis and as a reagent in various chemical reactions.
Biology: Its relatively low toxicity makes it suitable for use in biological assays and experiments.
Medicine: It is explored for its potential use in pharmaceutical formulations due to its solvent properties.
Industry: It is used in the production of specialty chemicals and as a solvent in industrial processes.
Mecanismo De Acción
The mechanism of action of 1-Methoxy-4-methylpentane is primarily related to its role as a solvent. It can dissolve a wide range of organic compounds, facilitating chemical reactions by bringing reactants into close proximity. The methoxy group can also participate in hydrogen bonding, influencing the solubility and reactivity of the compound .
Comparación Con Compuestos Similares
1-Methoxy-3-methylpentane: Similar in structure but with the methoxy group attached to the third carbon instead of the fourth.
1-Methoxypentane: Lacks the methyl group, making it a straight-chain ether.
Methyl tert-butyl ether (MTBE): A widely used gasoline additive with a similar ether functional group but different branching.
Uniqueness: 1-Methoxy-4-methylpentane is unique due to its specific branching and the position of the methoxy group, which influences its physical and chemical properties. This makes it particularly useful in applications requiring specific solvent characteristics .
Propiedades
Número CAS |
3590-70-3 |
|---|---|
Fórmula molecular |
C7H16O |
Peso molecular |
116.20 g/mol |
Nombre IUPAC |
1-methoxy-4-methylpentane |
InChI |
InChI=1S/C7H16O/c1-7(2)5-4-6-8-3/h7H,4-6H2,1-3H3 |
Clave InChI |
QQSGNPVQVZONMP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


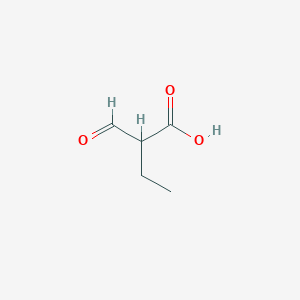
![1,3-Bis[(1,3-benzothiazol-2-yl)sulfanyl]propan-2-ol](/img/structure/B14137338.png)
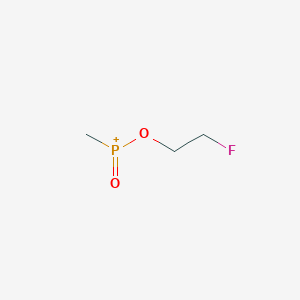
![3-({6-Methyl-3-[(propan-2-yloxy)carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14137345.png)
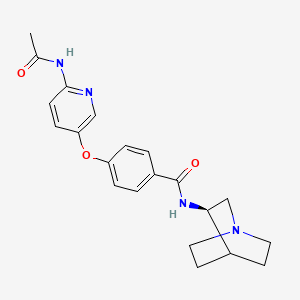
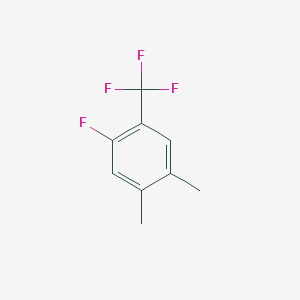
![5-(4-fluorophenyl)-2-phenyl-3-[4-(trifluoromethoxy)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B14137373.png)
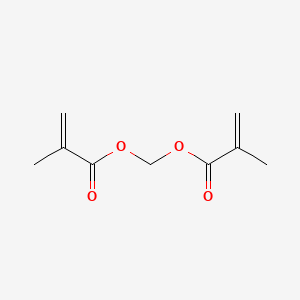
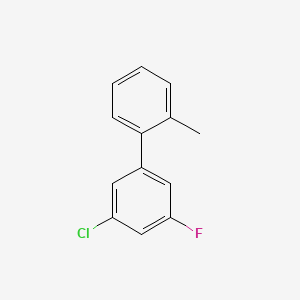
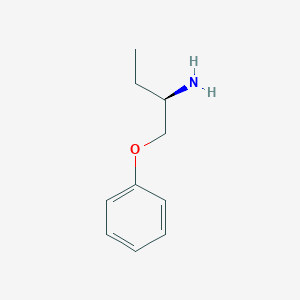
![1,3-Bis[2-(ethenyloxy)ethoxy]benzene](/img/structure/B14137387.png)
